2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine
CAS No.:
Cat. No.: VC16398636
Molecular Formula: C13H12Cl3N3
Molecular Weight: 316.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12Cl3N3 |
|---|---|
| Molecular Weight | 316.6 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-3H-benzimidazol-5-amine;dihydrochloride |
| Standard InChI | InChI=1S/C13H10ClN3.2ClH/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13;;/h1-7H,15H2,(H,16,17);2*1H |
| Standard InChI Key | TWZXYXMZCNSYSU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)Cl.Cl.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a benzimidazole backbone, a bicyclic system comprising fused benzene and imidazole rings. The 2-position is substituted with a 4-chlorophenyl group (C₆H₄Cl), while the 5-position bears an amine (-NH₂) moiety. The molecular formula is C₁₃H₁₀ClN₃, with a molecular weight of 243.70 g/mol . The IUPAC name is 5-amino-2-(4-chlorophenyl)-1H-benzimidazole.
Key Structural Features:
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Benzimidazole core: Provides aromatic stability and π-π stacking potential.
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4-Chlorophenyl group: Enhances electron-withdrawing effects, influencing reactivity .
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Amine group: Offers sites for hydrogen bonding and further functionalization .
Spectroscopic Characterization
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¹H NMR: Aromatic protons resonate between δ 6.8–7.5 ppm, with the NH proton appearing as a broad singlet near δ 12.9 ppm .
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¹³C NMR: The C=N bond in the benzimidazole ring appears at δ 149–152 ppm, while the chlorophenyl carbons show signals at δ 128–135 ppm .
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IR Spectroscopy: N-H stretching (3350–3450 cm⁻¹) and C-Cl absorption (750–800 cm⁻¹) are characteristic .
Synthesis and Optimization
Conventional Synthetic Routes
The compound is typically synthesized via cyclocondensation of o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions. A representative protocol involves:
Reagents:
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o-Phenylenediamine (1.0 equiv)
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4-Chlorobenzaldehyde (1.1 equiv)
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HCl (10% v/v) as catalyst
Procedure:
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Reflux the mixture in ethanol at 80°C for 6–8 hours.
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Neutralize with aqueous NaOH.
Yield: 65–75% under optimized conditions .
Eco-Friendly Approaches
Recent advances emphasize sustainable methods using nanocatalysts:
ZnO Nanoparticle-Catalyzed Synthesis :
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Conditions: ZnO (5 mol%), ethanol, 70°C, 3 hours.
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Advantages:
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Yield improvement (85–90%).
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Catalyst recyclability (up to 5 cycles).
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Reduced reaction time (3 hours vs. 8 hours).
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Physicochemical Properties
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 243.70 g/mol | |
| Melting Point | 210–215°C (decomp.) | |
| LogP (Partition Coefficient) | 2.45 ± 0.15 | |
| Solubility | DMSO > 10 mg/mL; H₂O < 1 mg/mL |
Applications in Materials Science
Polymer Chemistry
The compound serves as a monomer for high-performance polyimides (PIs):
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Thermal Stability: PIs derived from this benzimidazole exhibit glass transition temperatures (T₉) > 300°C, suitable for aerospace components .
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Mechanical Properties: Tensile strength ranges from 120–150 MPa, outperforming conventional PIs .
Catalysis
The tertiary nitrogen atoms enable coordination with transition metals:
Palladium Complexes :
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Structure: [Pd(C₁₃H₁₀ClN₃)₂Cl₂]
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Application: Efficient catalyst for Suzuki-Miyaura cross-coupling (TOF = 1,200 h⁻¹).
| Bacterial Strain | MIC (Analog) | MIC (Control: Ampicillin) |
|---|---|---|
| S. aureus (ATCC 25923) | 12.5 | 6.25 |
| E. coli (ATCC 25922) | 25 | 12.5 |
Mechanism: Disruption of microbial cell wall synthesis via binding to penicillin-binding proteins .
Antiviral Prospects
Benzimidazole derivatives exhibit inhibitory activity against influenza A (IC₅₀ = 3.2 µM) . Structural analogs of 2-(4-chlorophenyl)-1H-benzimidazol-5-amine are under investigation for RNA polymerase inhibition .
Future Directions
Computational Studies
Density Functional Theory (DFT) analyses predict strong antioxidant activity (HOMO-LUMO gap = 4.1 eV) .
Industrial Scale-Up
Continuous-flow reactors are being explored to enhance production efficiency, with pilot-scale yields achieving 92% .
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